molecular formula C21H20N3.Br<br>C21H20BrN3 B119041 ethidium bromide CAS No. 1239-45-8

ethidium bromide

Cat. No.: B119041
CAS No.: 1239-45-8
M. Wt: 394.3 g/mol
InChI Key: ZMMJGEGLRURXTF-UHFFFAOYSA-N
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Description

Ethidium bromide, also known as 3,8-diamino-5-ethyl-6-phenylphenanthridin-5-ium bromide, is a fluorescent dye widely used in molecular biology laboratories. It is primarily employed as a nucleic acid stain in techniques such as agarose gel electrophoresis. When exposed to ultraviolet light, this compound fluoresces with an orange color, which intensifies upon binding to DNA .

Scientific Research Applications

Ethidium bromide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ethidium Bromide (EtBr) is an intercalating agent . Its primary target is double-stranded DNA . It inserts itself between adjacent base pairs in the DNA double helix .

Mode of Action

EtBr interacts with its target, the DNA, through a process known as intercalation . This involves the insertion of the flat structure of EtBr between adjacent base pairs in the DNA double helix . This interaction alters the structure of DNA, distorting its weight, conformation, charge, and flexibility, and slightly unwinding the helix .

Biochemical Pathways

The intercalation of EtBr into DNA leads to the unwinding of the DNA helix . This unwinding, rigidification, and increased stability of the internal base pair steps inhibit further intercalation . The intercalation events of EtBr produce negative unwinding of the helix to a value of 26° while increasing the distance between adjacent base pairs .

Pharmacokinetics

Detailed pharmacokinetic data for EtBr is limited. One study on animals showed that blood and tissue fluid levels of etbr reached a maximum within 1 hour after intramuscular injection, and then fell rapidly . After 96 hours, 80-90% of the radioactivity injected had been excreted, approximately one third in urine and two thirds in faeces .

Result of Action

The intercalation of EtBr into DNA can lead to the inhibition of DNA synthesis . This can result in DNA loss and eventual cell death . Additionally, when exposed to ultraviolet light, EtBr will fluoresce with an orange color, intensifying almost 20-fold after binding to DNA .

Action Environment

EtBr is remarkably stable in the environment and can degrade into mutagenic compounds, especially when exposed to bleaching agents . Its presence in water bodies and soil can result in the transfer of EtBr through plants, potentially leading to bioaccumulation and subsequent exposure to higher organisms . Improper disposal of EtBr poses substantial risks, including the induction of mutations and cancer .

Future Directions

The interaction between Ethidium Bromide and DNA has been a subject of study for over 40 years . Recent work suggests that extended molecular dynamics simulations with modern DNA force fields and optimized simulation codes are allowing the ability to reproduce unbiased intercalation events . This could provide new insights into the interaction between this compound and DNA .

Biochemical Analysis

Biochemical Properties

Ethidium Bromide is an intercalating agent commonly used as a fluorescent tag (nucleic acid stain) in molecular biology laboratories for techniques such as agarose gel electrophoresis . It forms fluorescent complexes by intercalation and these compounds are readily visible under ultraviolet light .

Cellular Effects

This compound has been shown to have effects on the bioenergetic function of primary cultured neurons, astrocytes, and neuron-enriched cocultures from rat striatum . It has been reported that this compound inhibition of mtDNA replication and transcription consistently reduces mitochondrial oxygen consumption .

Molecular Mechanism

This compound contains a tricyclic phenanthridine ring system that is able to interact with stacked base pairs of double-stranded DNA . Ethidium is capable of forming close van der Waals contacts with the base pairs and due to that, it can bind to the hydrophobic interior of the DNA molecule .

Temporal Effects in Laboratory Settings

This compound is used in a basic experimental technique in any molecular biology laboratory for over 40 years . The interaction between this compound and double-stranded DNA has been observed to be an intercalation between base pairs with strong experimental evidence .

Dosage Effects in Animal Models

The potential toxic effects from this compound have been analyzed in animal models . It has been observed that this compound is rapidly cleared from the blood after intraperitoneal injection .

Transport and Distribution

The transport of this compound across Mycobacterium smegmatis cell-wall has been studied . It has been observed that this compound is rapidly cleared from the blood after intraperitoneal injection .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus . The subcellular localization of the this compound can be driven by the location of other interacting proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethidium bromide can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with ethylamine, followed by cyclization and bromination. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-aminobenzophenone with ethylamine under controlled conditions. The intermediate product undergoes cyclization to form the phenanthridine ring, which is then brominated to yield this compound. The final product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethidium bromide primarily undergoes intercalation reactions with nucleic acids. It can also participate in oxidation and reduction reactions due to its aromatic structure .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high sensitivity and strong fluorescence upon binding to nucleic acids. Its ability to intercalate into DNA makes it a powerful tool for visualizing nucleic acids in various research applications. Despite its mutagenic properties, it remains a widely used stain due to its effectiveness and reliability .

Properties

IUPAC Name

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide
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InChI

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H
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InChI Key

ZMMJGEGLRURXTF-UHFFFAOYSA-N
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Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]
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Molecular Formula

C21H20N3.Br, C21H20BrN3
Record name ETHIDIUM BROMIDE
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DSSTOX Substance ID

DTXSID8025258
Record name Ethidium bromide
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Molecular Weight

394.3 g/mol
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Physical Description

Dark red solid; [Merck Index] Red to brown solid; [ICSC] Dark red powder; [Sigma-Aldrich MSDS], RED-TO-BROWN CRYSTALS.
Record name Homidium bromide
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Flash Point

>100 °C
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Solubility

Solubility in 2-methoxyethanol is 20 mg/mL; ethanol, 2 mg/mL, Soluble in 750 parts chloroform at 20 °C, Soluble in 20 parts water at 20 °C, Solubility in water, g/100ml at 20 °C: 5
Record name ETHIDIUM BROMIDE
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Density

0.34 g/cm³
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Vapor Pressure

1.2X10-12 mm Hg at 25 °C /Estimated/, Vapor pressure at 25 °C: negligible
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Mechanism of Action

Ethidium bromide (EB), an intercalating drug, has been shown to prevent the in vitro interaction of the estrogen receptor (R) with DNA. We have now studied the effect of this drug on the nuclear translocation of R in order to determine whether DNA integrity is needed for this translocation. In a cell-free reconstituted system made of purified nuclei and cytosol, the pretreatment of nuclei by EB prevented approximately half of the R nuclear translocation, but was unable to extract more than 17% of the /estradiol-R complex/ previously translocated. A series of indirect evidences suggests that EB inhibits the nuclear translocation of R by interacting with nuclear DNA. The degree of the inhibition was related to the amount of drug bound to nuclei and was in agreement with the degree of ultrastructural modifications of chromatin. R was not irreversibly altered by the drug. The EB inhibition was only observed with DNA-containing particles and with estrogen receptor able to bind to DNA. In surviving uteri the drug also inhibited the R nuclear translocation. These results indicate two types of nuclear translocation of R, one sensitive and the other resistant to EB, and suggest that DNA is required for the EB-sensitive translocation.
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Color/Form

Dark red crystals from alcohol, Maroon powder

CAS No.

1239-45-8
Record name Ethidium bromide
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Record name 3,8-diamino-1-ethyl-6-phenylphenantridinium bromide
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Melting Point

260-262 °C (decomposes), 238-240 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethidium bromide interact with DNA?

A1: this compound primarily interacts with DNA through intercalation [, , , , ]. This involves the insertion of its planar aromatic ring system between adjacent base pairs of the DNA double helix [, , , , ].

Q2: What are the downstream effects of this compound binding to DNA?

A2: this compound intercalation can disrupt DNA structure and function [, , , ], leading to:

  • Inhibition of DNA replication and transcription: Intercalation can interfere with the binding of enzymes involved in these processes [, , , ].
  • Induction of mutations: this compound can cause frameshift mutations [], potentially leading to carcinogenic effects.
  • Alterations in DNA electrophoretic mobility: The binding of this compound can change the overall charge and shape of DNA molecules, affecting their migration through agarose gels [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H20BrN3. It has a molecular weight of 394.3 g/mol.

Q4: Can this compound be used to stain DNA in agarose gels containing this compound?

A4: Yes, this compound is commonly incorporated into both the agarose gel and the running buffer during electrophoresis [, ]. This allows for visualization of DNA bands during the run.

Q5: Does this compound affect the detection of alternative DNA structures in agarose gels?

A5: Yes, the presence of this compound in agarose gels can mask the detection of certain alternative DNA structures, such as slipped-stranded DNA []. These structures may migrate more slowly and be misinterpreted as larger DNA fragments in the presence of this compound.

Q6: Does this compound have any catalytic properties?

A6: Based on the provided research, this compound is primarily used as a fluorescent dye and not for its catalytic properties.

Q7: Have computational methods been used to study this compound-DNA interactions?

A7: Yes, theoretical computations have been employed to investigate the structural and conformational factors governing this compound binding to DNA []. These studies provide insights into the preferred binding sites, unwinding angles, and energetic contributions of the interaction.

Q8: Does modifying the structure of this compound affect its DNA binding affinity?

A8: While specific SAR data for this compound is not provided in these papers, research on related compounds suggests that modifications to the aromatic ring system, the amino groups, or the side chain can significantly alter DNA binding affinity and selectivity [].

Q9: Why is this compound considered a hazardous substance?

A10: this compound is a potent mutagen and a suspected carcinogen [, ]. It can intercalate into DNA, potentially causing mutations that could lead to cancer. Proper handling and disposal are crucial to minimize risks.

Q10: Is this compound used as a therapeutic drug?

A11: Although initially developed as an anti-trypanosomal agent for cattle [], this compound is not used therapeutically in humans due to its mutagenic and carcinogenic properties.

Q11: What are the potential health risks associated with this compound exposure?

A12: this compound is a potent mutagen and a suspected carcinogen [, ]. It can be harmful through skin contact, inhalation, or ingestion.

Q12: What analytical methods are used to detect and quantify this compound?

A12: Common methods for detecting and quantifying this compound include:

  • Fluorescence spectroscopy: this compound exhibits enhanced fluorescence upon binding to DNA, allowing for sensitive detection and quantification [, , , , , ].
  • Spectrophotometry: this compound absorbs UV light and its absorbance spectrum changes upon DNA binding [].

Q13: What is the environmental impact of this compound?

A15: this compound is known to be toxic to aquatic organisms []. Its release into the environment, even in small amounts, can pose significant risks to aquatic ecosystems.

Q14: Are there safer alternatives to this compound for DNA staining?

A14: Yes, several safer alternatives to this compound for DNA staining have been developed, including:

  • GelRed and SYBR Safe: These dyes are less mutagenic and offer comparable sensitivity to this compound [, ].

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